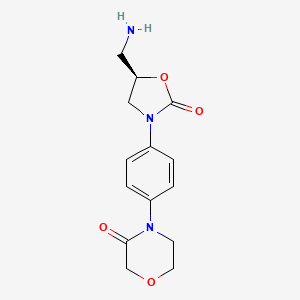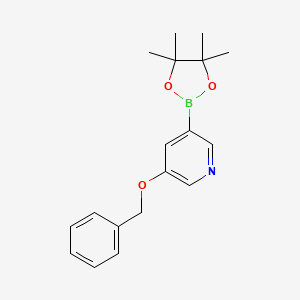![molecular formula C8H14ClN3O2 B1377306 2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375897-49-6](/img/structure/B1377306.png)
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Overview
Description
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (EOHIPD) is an organic compound that is used in the synthesis of a variety of pharmaceuticals and other compounds. It is a colorless, crystalline solid that is soluble in water and alcohols. EOHIPD is also known as 2-ethyl-octahydroimidazolidin-4-one hydrochloride, 2-ethyl-octahydroimidazolidin-4-one HCl, 2-ethyl-4-hydroxyimidazolidin-4-one hydrochloride, and 2-ethyl-4-hydroxyimidazolidin-4-one HCl.
Scientific Research Applications
Lurasidone and Psychiatric Disorders
Lurasidone is a second-generation antipsychotic drug developed for the treatment of psychotic and major affective disorders. It exhibits a unique pharmacodynamic profile, showing efficacy and tolerability for the short-term treatment of schizophrenia and acute bipolar depression. It is characterized by a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although it may present a higher risk of akathisia compared to other modern antipsychotics. Further long-term testing in schizophrenia and bipolar disorder, as well as testing for other indications, is necessary (Pompili et al., 2018).
Arylpiperazine Derivatives and Pharmacokinetics
Arylpiperazine derivatives, including those similar in structure to 2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, are clinically applied mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects and distribute extensively in tissues, including the brain. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and the need for further research (Caccia, 2007).
Piperazine-Based Antimycobacterial Compounds
Piperazine, as a core structure, plays a crucial role in the development of antimycobacterial agents. Several piperazine-containing compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Drug Development
Piperazine is a key scaffold in the rational design of drugs, found in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, and anticancer drugs. The flexibility of the piperazine ring allows for significant pharmacokinetic and pharmacodynamic modulation, highlighting its potential as a versatile building block in drug discovery. This review covers various molecular designs bearing piperazine entities, furnishing insights into the development of new therapeutics across multiple disease states (Rathi et al., 2016).
Macozinone: A TB Treatment Prospect
Macozinone, a piperazine-benzothiazinone derivative known as PBTZ169, is under clinical studies for tuberculosis (TB) treatment. It targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall. Early clinical studies indicate promising development towards efficient TB drug regimens, emphasizing the compound's potential to contribute significantly to TB therapy (Makarov & Mikušová, 2020).
Safety and Hazards
properties
IUPAC Name |
2-ethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-2-10-7(12)6-5-9-3-4-11(6)8(10)13;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMZIYEPFMCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CNCCN2C1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)




